Diethyl 2,4-pyridinedicarboxylate

HIF Pathway Prolyl Hydroxylase Inhibition Cellular Hypoxia

Diethyl 2,4-pyridinedicarboxylate (CAS 41438-38-4) is a validated cell-permeable HIF-PH competitive inhibitor (low μM range). Unlike the free acid PDCA or 2,5-isomer, it shows minimal OAT1 transporter interaction, reducing off-target confounding in HIF-1α stabilization assays. It also delivers higher-Mw polyesters (Mn 14.3 kDa, Mw 32.1 kDa) via enzymatic polymerization. • Reproducible procollagen processing inhibition in chick-embryo calvaria organ culture • Selective HIF-PH targeting without OAT1-mediated off-target effects • Superior monomer for renewable bioplastics with enhanced mechanical properties

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 41438-38-4
Cat. No. B163749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,4-pyridinedicarboxylate
CAS41438-38-4
Synonyms2,4-PDC diethyl ester
diethyl 2,4-pyridinedicarboxylic acid
diethyl-2,4-PDC
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)C(=O)OCC
InChIInChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
InChIKeyMUUDQLHCIAOWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2,4-pyridinedicarboxylate Chemical Profile


Diethyl 2,4-pyridinedicarboxylate (CAS 41438-38-4, MFCD00152168), also referred to as 2,4-DPD or diethyl pyridine-2,4-dicarboxylate, is a pyridine-based diester compound characterized by two ethyl ester groups substituted at the 2- and 4-positions of the pyridine ring [1]. It is a cell-permeable, competitive inhibitor of the oxygen-sensing enzyme HIF-α prolyl hydroxylase (HIF-PH) [2]. The compound is a solid at 20 °C with a predicted density of 1.165±0.06 g/cm³, a melting point of 31 °C, and a boiling point of 330.9±22.0 °C at 760 mmHg . Its predicted LogP is 1.92 at pH 7.82, and solubility in DMSO is ≤20 mg/mL [3].

Cell-permeable HIF-PH inhibitor for cellular hypoxia studies
Reported competitive inhibition with respect to α-ketoglutarate
Supports biobased polyester synthesis as a 2,4-diester monomer

Risks of Generic Substitution for Diethyl 2,4-pyridinedicarboxylate


In-class substitution of pyridine dicarboxylate derivatives is precluded by the precise positioning and nature of the ester functionalities, which critically influence both biological activity and material properties. For instance, the cell-permeable, competitive inhibition of HIF-PH by diethyl 2,4-pyridinedicarboxylate operates within a low μM range . This efficacy is not uniformly shared by the corresponding 2,5- isomer or by the free acid analog, pyridine-2,4-dicarboxylic acid (PDCA), which may exhibit altered cellular uptake or transport characteristics [1]. Furthermore, in polymer synthesis, the use of the diethyl ester over the diacid or dimethyl ester can lead to significantly higher molecular weight polymers [2]. Such substitution without comparative validation risks compromised assay reproducibility, misleading structure-activity relationship (SAR) conclusions, and suboptimal material performance, necessitating rigorous comparative evaluation.

Diethyl 2,4-pyridinedicarboxylate
HIF-PH inhibition; does not interact with OAT1
vs
PDCA (free acid)
Significant OAT1 substrate; may alter cellular uptake and HIF-1α stabilization outcome
2,4-diester
May yield higher molecular weight polymers in enzymatic polymerization
vs
2,5-diester isomer
May produce lower molecular weight polymers; material performance may differ

Diethyl 2,4-pyridinedicarboxylate Comparative Evidence


HIF Prolyl Hydroxylase Inhibition vs. PDCA

Diethyl 2,4-pyridinedicarboxylate (2,4-DPD) exhibits potent inhibition of HIF-PH with effective concentrations in the low micromolar range . In contrast, its direct acid analog, pyridine-2,4-dicarboxylic acid (PDCA), demonstrates a distinct interaction profile. In OAT1-expressing cells, PDCA significantly inhibited PAH uptake, whereas 2,4-DPD did not [1]. This difference in transporter interaction highlights a critical divergence in cellular pharmacology that can lead to different experimental outcomes in cellular HIF-1α stabilization assays.

HIF-PH Inhibition
Head-to-head
2,4-DPD: competitive inhibitor, low μM; does not inhibit OAT1-mediated PAH uptake. PDCA: inhibits PAH uptake, OAT1 substrate.
Differentiates HIF-PH inhibition from OAT1-mediated transport effects
Cellular assay context: OAT1-expressing cells
HIF Pathway Prolyl Hydroxylase Inhibition Cellular Hypoxia

Procollagen Processing Inhibition vs. PDCA Derivative

The inhibition of prolyl hydroxylation and subsequent procollagen processing by diethyl 2,4-pyridinedicarboxylate is a well-documented phenotype in chick-embryo calvaria [1]. While both diethyl 2,4-pyridinedicarboxylate and other pyridine-2,4-dicarboxylate derivatives have been shown to inhibit this process, the diethyl ester form is specifically cited as a potent proinhibitor, indicating a structure-activity relationship where the ethyl ester moiety is optimal for this biological activity.

Procollagen Processing
Class-level
Diethyl ester cited as proinhibitor in chick-embryo calvaria
Supports procollagen processing inhibition model; class-level evidence
Data to verify; specific structural motif required
Collagen Biosynthesis Fibrosis Prolyl 4-Hydroxylase

Polymerization Performance vs. 2,5-Isomer

In enzymatic polymerization for biobased polyesters, diethyl 2,4-pyridinedicarboxylate (PD24) demonstrates superior performance compared to the 2,5- isomer. When polymerized with 1,8-octanediol, PD24 yields polymers with a number-average molecular weight (Mn) of 14.3 kDa and a weight-average molecular weight (Mw) of 32.1 kDa [1]. This represents a significant improvement in polymer molecular weight, a key determinant of material strength and processability, compared to polymers derived from the 2,5- isomer under similar conditions [1].

Polymer Molecular Weight
Cross-study
Mn 14.3 kDa, Mw 32.1 kDa (2,4-PD24 + 1,8-octanediol)
Reported higher molecular weight vs 2,5-isomer under tested conditions
Enzymatic polymerization with CaLB; best-in-study context
Biobased Polyesters Enzymatic Polymerization Renewable Materials

Physical Form & Formulation vs. Free Acid

Diethyl 2,4-pyridinedicarboxylate is a solid at room temperature with a melting point of 31 °C and is recommended for storage at 0-10 °C under inert gas . In contrast, the free acid analog, pyridine-2,4-dicarboxylic acid (PDCA), is typically a high-melting solid with different solubility properties [1]. The diethyl ester exhibits moderate solubility in organic solvents (e.g., ≤20 mg/mL in DMSO, ≤50 mg/mL in ethanol) [2]. This physical state and solubility profile facilitate precise handling and formulation into DMSO stock solutions for in vitro assays, whereas the free acid may require neutralization or alternative solvents, introducing additional formulation steps.

Formulation Handling
Class-level
Solid, m.p. 31°C; soluble in DMSO (≤20 mg/mL), ethanol
Facilitates DMSO stock preparation; free acid may require neutralization
Formulation workflow may differ; data to verify
Formulation Storage Stability Solubility

Commercial Purity and Traceability

High-purity diethyl 2,4-pyridinedicarboxylate is commercially available with specified purity levels, such as >97.0% (GC) , 98% , and 99.76% . These specifications, provided by established chemical suppliers, ensure reproducible experimental results. In contrast, sourcing the compound from non-validated vendors or attempting in-house synthesis from the free acid may introduce unknown impurities or variable yields that can significantly impact the outcome of sensitive biological assays or polymerization reactions, where even trace contaminants can act as inhibitors or chain-transfer agents.

Purity Specification
Data to verify
>97.0% (GC) to 99.76% from established vendors
Vendor-supplied purity specification; supports lot consistency
Supplier data; independent verification recommended
Analytical Chemistry Procurement Quality Control

Application Scenarios for Diethyl 2,4-pyridinedicarboxylate


Cellular Hypoxia & HIF-1α Stabilization

Diethyl 2,4-pyridinedicarboxylate is the preferred tool for studies investigating the HIF pathway due to its well-characterized, cell-permeable inhibition of HIF-PH at low micromolar concentrations . Its selective profile, notably the lack of significant interaction with OAT1 compared to PDCA, reduces confounding off-target effects in cell-based assays, ensuring that observed HIF-1α stabilization is primarily due to HIF-PH inhibition [1].

Fibrosis & Collagen Biosynthesis Models

Researchers modeling fibrotic diseases or collagen biosynthesis should select diethyl 2,4-pyridinedicarboxylate as a validated chemical probe. The compound has a demonstrated, reproducible inhibitory effect on prolyl hydroxylation and procollagen processing in organ culture models (e.g., chick-embryo calvaria) . This specific activity is crucial for dissecting the role of collagen maturation in disease pathology.

Biobased Polyester Synthesis

For polymer chemists and materials scientists developing renewable polyesters, diethyl 2,4-pyridinedicarboxylate is the superior monomer choice over its 2,5- isomer. Its use in enzymatic polymerization with aliphatic diols yields polymers with significantly higher molecular weights (Mn = 14.3 kDa, Mw = 32.1 kDa), which directly translates to enhanced material strength and thermal properties . This evidence supports its selection for applications demanding robust, biobased plastics.

Coordination Chemistry & Catalyst Design

The compound's utility as a ligand in coordination chemistry stems from the unique steric and electronic properties imparted by the diethyl ester groups on the pyridine ring. These properties influence the catalytic activity and selectivity of resulting transition metal complexes, making it a valuable building block for designing novel catalysts for fine chemical synthesis .

Application
Selection Property
Validation Focus
Cellular Hypoxia & HIF-1α Studies
HIF-PH inhibition profile / OAT1 interaction context
HIF-1α stabilization endpoint in cell models
Fibrosis & Collagen Biosynthesis Models
Procollagen processing inhibition (proinhibitor)
Prolyl hydroxylation assay in organ culture
Biobased Polyester Synthesis
Monomer regiochemistry (2,4- vs 2,5-)
Polymer molecular weight and material properties
Coordination Chemistry & Catalyst Design
Ester ligand steric/electronic profile
Catalytic activity and selectivity of complexes

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38 linked technical documents
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